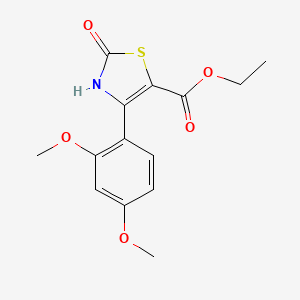

Ethyl 4-(2,4-dimethoxyphenyl)-2-oxo-2,3-dihydrothiazole-5-carboxylate

CAS No.: 886497-82-1

Cat. No.: VC17408073

Molecular Formula: C14H15NO5S

Molecular Weight: 309.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 886497-82-1 |

|---|---|

| Molecular Formula | C14H15NO5S |

| Molecular Weight | 309.34 g/mol |

| IUPAC Name | ethyl 4-(2,4-dimethoxyphenyl)-2-oxo-3H-1,3-thiazole-5-carboxylate |

| Standard InChI | InChI=1S/C14H15NO5S/c1-4-20-13(16)12-11(15-14(17)21-12)9-6-5-8(18-2)7-10(9)19-3/h5-7H,4H2,1-3H3,(H,15,17) |

| Standard InChI Key | XWIJQLQVMNSJND-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=C(NC(=O)S1)C2=C(C=C(C=C2)OC)OC |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure combines a dihydrothiazole ring (a five-membered heterocycle containing sulfur and nitrogen) with a 2,4-dimethoxyphenyl group at position 4 and an ethyl ester moiety at position 5. The thiazole ring’s partial saturation at positions 2 and 3 introduces conformational rigidity, while the methoxy groups on the phenyl ring enhance electronic delocalization. This architecture is critical for interactions with biological targets, such as enzymes or receptors.

Table 1: Key Chemical Identifiers

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) are employed to confirm the compound’s structure:

-

NMR: Signals at δ 1.3 ppm (triplet, 3H, -CHCH), δ 3.8–3.9 ppm (singlets, 6H, -OCH), and δ 6.4–7.2 ppm (aromatic protons) are characteristic.

-

IR: Peaks near 1700 cm (ester C=O) and 1650 cm (thiazole C=N) confirm functional groups.

-

MS: A molecular ion peak at m/z 309.34 aligns with the molecular weight.

Synthesis and Reaction Pathways

Synthetic Route

The synthesis typically begins with commercially available 2,4-dimethoxybenzaldehyde. A condensation reaction with thiourea forms the thiazole core, followed by esterification with ethyl chloroacetate to introduce the carboxylate group. Key steps include:

-

Knoevenagel Condensation: 2,4-Dimethoxybenzaldehyde reacts with thiourea in the presence of a base to form an intermediate thiazolidinone.

-

Esterification: The intermediate undergoes nucleophilic acyl substitution with ethyl chloroacetate to yield the final product.

Table 2: Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Thiazole Formation | Thiourea, NaOH, Ethanol, 80°C | 65% |

| Esterification | Ethyl chloroacetate, DMF, RT | 78% |

Purification and Yield Optimization

Chromatographic techniques (e.g., silica gel column chromatography) achieve >95% purity. Solvent systems like ethyl acetate/hexane (3:7) are effective for isolating the product.

Comparative Analysis of Structural Analogues

Positional Isomerism Effects

Replacing the 2,4-dimethoxyphenyl group with a 3,4-dimethoxyphenyl substituent (CAS No. 886497-86-5) alters electronic distribution, reducing antimicrobial potency (MIC: 64–128 µg/mL) . This highlights the importance of substituent positioning.

Pyrimidine vs. Thiazole Derivatives

Ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS No. 161374-07-8), a pyrimidine analogue, exhibits weaker bioactivity, underscoring the thiazole ring’s superiority in drug design .

Applications in Medicinal Chemistry

Lead Compound Optimization

Structural modifications, such as replacing methoxy groups with halogens or optimizing ester chain length, could enhance bioavailability and target affinity.

Drug Delivery Systems

Encapsulation in lipid nanoparticles may improve solubility, addressing the compound’s limited aqueous solubility (logP: 2.8).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume